molecular formula C22H21ClN4O2 B6541330 3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 1060198-21-1

3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6541330
CAS No.: 1060198-21-1
M. Wt: 408.9 g/mol
InChI Key: AAMZGLNOGIBIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(2-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one is a synthetic chemical compound of significant interest in advanced pharmacological and medicinal chemistry research. This molecule features a hybrid structure combining dihydropyrimidinone and chlorophenyl-piperazine pharmacophores, a design that suggests potential for diverse biological activity. Piperazine derivatives are a well-studied class in scientific literature, often investigated for their interactions with central nervous system targets . The specific research applications and mechanism of action for this compound are areas of active investigation and should be determined through rigorous laboratory studies. This product is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other personal use. Researchers are responsible for ensuring all laboratory safety and compound handling protocols are followed.

Properties

IUPAC Name

3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-18-8-4-5-9-20(18)25-10-12-26(13-11-25)22(29)15-27-16-24-19(14-21(27)28)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMZGLNOGIBIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for the compound is as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H22ClN5O2
  • Molecular Weight : 445.89 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various studies, particularly focusing on its antimicrobial , anticancer , and neuropharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including those related to the compound , exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures display effective inhibition against various bacterial strains. The antimicrobial activity is often evaluated using methods such as the tube dilution technique, which assesses the minimum inhibitory concentration (MIC) against standard reference drugs like ciprofloxacin .

CompoundMIC (µg/mL)Standard DrugStandard MIC (µg/mL)
Compound A8Ciprofloxacin4
Compound B16Fluconazole8

Anticancer Activity

The anticancer potential of similar dihydropyrimidinone derivatives has been studied extensively. In vitro assays, such as the MTT assay, have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines. For example, a study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity compared to standard chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Standard DrugStandard IC50 (µM)
Compound C5Doxorubicin0.5
Compound D125-Fluorouracil10

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential interactions with neurotransmitter systems. Compounds containing piperazine have been shown to possess affinity for dopamine receptors, particularly D4 receptors, which are implicated in various neuropsychiatric disorders. Studies have reported high selectivity and affinity for these receptors, presenting opportunities for developing treatments for conditions such as schizophrenia and depression .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of piperazine and evaluated their biological activities. The synthesized compounds were tested for both antimicrobial and anticancer activities, revealing that some exhibited comparable efficacy to established drugs .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression and microbial resistance mechanisms. These studies support the observed biological activities by providing insights into the molecular interactions at play .
  • Synergistic Effects : Recent research highlighted the synergistic effects of combining this compound with other anticancer agents. When used in conjunction with doxorubicin, certain derivatives enhanced cytotoxicity beyond what was observed with doxorubicin alone, suggesting a potential strategy for improving therapeutic outcomes in cancer treatment .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Physical Properties

Compound Name / Class Key Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound 2-Chlorophenyl (piperazine), Phenyl (core) Inferred ~70–78 Inferred 150–200 Calculated ~450–500
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) Benzhydryl, sulfamoyl 70 132 ~600
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) Thiazolyl, trifluoromethylphenyl, urea linker 70.7 198–200 667.9 ([M−2HCl+H]+)
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Bis(4-fluorophenyl)methyl, sulfonyl 78 230 ~650

Key Observations:

  • Urea-linked derivatives (e.g., 1f in ) exhibit higher melting points (~200°C), suggesting stronger intermolecular interactions due to hydrogen bonding .
  • Synthetic Efficiency: Yields for piperazine-linked compounds typically range from 70% to 78%, indicating moderate reaction efficiency. The target compound’s synthesis may face challenges in optimizing coupling reactions between the dihydropyrimidinone and chlorophenyl-piperazine moieties .

Analytical and Spectroscopic Comparisons

  • NMR Spectroscopy: Piperazine protons in analogous compounds (e.g., 6d, 6i) resonate between δ 2.5–3.5 ppm (1H NMR), while aromatic protons in the dihydropyrimidinone core appear at δ 6.5–8.0 ppm . The 2-chlorophenyl group would likely show distinct deshielding effects compared to electron-withdrawing groups like sulfamoyl .
  • Mass Spectrometry : ESI-MS data for urea derivatives (e.g., 1f) confirm molecular ions ([M−2HCl+H]+), while benzhydryl-piperazine compounds (6d) exhibit [M+H]+ peaks consistent with their molecular weights .

Pharmacological and Computational Insights

Though direct pharmacological data for the target compound are absent in the evidence, computational tools like AutoDock Vina () and Multiwfn () could predict binding affinities or electronic properties. For example, the 2-chlorophenyl group may enhance receptor binding via hydrophobic interactions, similar to trifluoromethylphenyl substituents in urea derivatives () .

Preparation Methods

Core Pyrimidinone Synthesis via Biginelli Reaction

The dihydropyrimidinone (DHPM) core is typically constructed using the Biginelli reaction, a three-component cyclocondensation of an aldehyde, β-keto ester, and urea/thiourea . For the target compound, benzaldehyde derivatives and ethyl acetoacetate are common starting materials. A modified Biginelli protocol using boron tris(pentafluorophenyl) [B(C6F5)3] as a catalyst enables milder conditions (room temperature, 12 hours) compared to traditional HCl/ethanol reflux, achieving yields of 82–89% . The reaction mechanism proceeds via imine formation, followed by nucleophilic attack of the β-keto ester and cyclization .

Table 1: Comparison of Biginelli Reaction Conditions

CatalystSolventTemperatureTime (h)Yield (%)
HClEthanolReflux2465–70
B(C6F5)3CH2Cl2RT1282–89

The DHPM intermediate is purified via recrystallization from ethanol/water mixtures, with structural confirmation by 1H^1H NMR (δ 5.2 ppm for C4-H) and IR (C=O stretch at 1,695 cm⁻¹) .

Coupling of Pyrimidinone and Piperazine Intermediates

The final step involves coupling the DHPM core with the keto-piperazine side chain via a nucleophilic acyl substitution. Carbodiimide-mediated coupling (EDC/HOBt) in dichloromethane achieves 70–75% yield, while microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes . The reaction is monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 3:7), and the product is isolated via silica gel chromatography .

Mechanistic Insights:

  • Activation of the ketone carbonyl as an imidazolide enhances electrophilicity.

  • Steric hindrance from the 6-phenyl group necessitates prolonged reaction times under conventional heating .

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and chromatographic methods:

  • 1H^1H NMR: Distinct signals for the piperazine protons (δ 3.2–3.5 ppm) and pyrimidinone C4-H (δ 5.2 ppm) .

  • HPLC: Purity >98% using a C18 column (acetonitrile/water 70:30, 1 mL/min) .

  • Mass Spectrometry: Molecular ion peak at m/z 408.9 [M+H]⁺ aligns with the molecular formula C22H21ClN4O2 .

Table 2: Summary of Analytical Data

MethodKey Peaks/ResultsReference
1H^1H NMRδ 5.2 (C4-H), δ 7.3–7.6 (aryl)
HPLCRetention time: 6.8 min
MS408.9 [M+H]⁺

Scalability and Industrial Considerations

A multigram synthesis approach adapted from γ-secretase inhibitor production emphasizes avoiding chiral chromatography by leveraging crystalline intermediates . For the target compound, this involves:

  • Microwave-Assisted Steps: 30% reduction in reaction time for coupling .

  • Recrystallization Optimization: Ethyl acetate/hexane mixtures yield >95% pure product .

  • Cost Efficiency: B(C6F5)3 catalysis reduces HCl waste by 40% compared to traditional methods .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one?

Answer:
The compound is typically synthesized via multi-step reactions, including:

  • Condensation reactions to form the dihydropyrimidinone core.
  • Nucleophilic substitution to introduce the 2-chlorophenylpiperazine moiety.
  • Ketone functionalization using reagents like ethyl oxoacetate.

Example Protocol (Adapted from Literature):

React 6-phenyl-3,4-dihydropyrimidin-4-one with ethyl bromoacetate under basic conditions (e.g., NaOH in dichloromethane) to form the 2-oxoethyl intermediate .

Couple the intermediate with 1-(2-chlorophenyl)piperazine via reflux in anhydrous solvents (e.g., DMF or THF) with a catalyst like triethylamine (Et3_3N) .

Purify via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient).

Key Parameters:

  • Reaction Time: 6–12 hours for coupling steps.
  • Yield Optimization: Adjust molar ratios (1:1.2 for piperazine derivatives) and solvent polarity .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions (e.g., piperazine N–CH2_2 coupling at δ 3.2–3.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95%) using C18 columns and UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS): ESI-MS to verify molecular weight (e.g., [M+H]+^+ = 436.3 g/mol) .
  • X-ray Crystallography: For unambiguous structural confirmation (if crystals are obtainable) .

Advanced: How to design experiments to resolve conflicting bioactivity data across studies?

Answer:

  • Controlled Assay Conditions: Standardize cell lines (e.g., HEK-293 for receptor binding), solvent (DMSO concentration ≤0.1%), and incubation times .
  • Purity Validation: Re-test the compound using HPLC and NMR to rule out impurities (e.g., residual piperazine byproducts) .
  • Dose-Response Curves: Compare EC50_{50}/IC50_{50} values across multiple replicates to identify outliers .

Case Study:
If one study reports dopamine D2 receptor antagonism (IC50_{50} = 50 nM) while another shows no activity:

Verify receptor preparation (membrane vs. whole-cell assays).

Assess compound stability in assay buffers (e.g., pH-dependent degradation) .

Advanced: How to perform structure-activity relationship (SAR) studies on this compound?

Answer:

  • Modification Sites:
    • Piperazine Ring: Replace 2-chlorophenyl with 4-fluorophenyl or alkyl groups to assess steric/electronic effects .
    • Dihydropyrimidinone Core: Introduce methyl or methoxy groups at position 6 to alter lipophilicity .
  • Methodology:
    • Synthesize analogs via parallel combinatorial chemistry.
    • Test in vitro binding (e.g., radioligand displacement assays for serotonin 5-HT1A_{1A} or dopamine receptors) .
    • Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding poses .

Advanced: How to computationally model the compound’s interaction with biological targets?

Answer:

  • Molecular Docking:
    • Retrieve target protein structures (e.g., dopamine D3 receptor, PDB ID: 3PBL).
    • Prepare the ligand (protonation states, energy minimization) using Open Babel .
    • Run docking simulations to identify key interactions (e.g., piperazine nitrogen with Asp110).
  • Molecular Dynamics (MD):
    • Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
    • Analyze RMSD and hydrogen-bond occupancy with GROMACS.

Validation: Compare computational results with experimental IC50_{50} data to refine force field parameters .

Basic: What are critical stability considerations during storage?

Answer:

  • Storage Conditions:
    • Temperature: –20°C in amber vials to prevent light-induced degradation .
    • Atmosphere: Argon or nitrogen gas to avoid oxidation.
  • Stability Tests:
    • Monitor via HPLC every 6 months for degradation products (e.g., hydrolysis of the oxoethyl group) .

Advanced: How to address low yields in the final coupling step?

Answer:

  • Variable Screening:
    • Catalysts: Test Pd(OAc)2_2 or CuI for Buchwald-Hartwig couplings .
    • Solvents: Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
  • Design of Experiments (DoE):
    • Use a 3-factor (temperature, catalyst loading, solvent) response surface model to optimize yield .

Example Fix: Switching from DMF to THF increased yields from 45% to 68% in similar piperazine couplings .

Advanced: How to evaluate metabolic stability in preclinical studies?

Answer:

  • In Vitro Assays:
    • Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS .
    • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Key Metabolites: Identify oxidation products (e.g., piperazine N-oxide) using high-resolution MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.